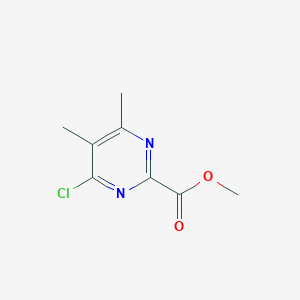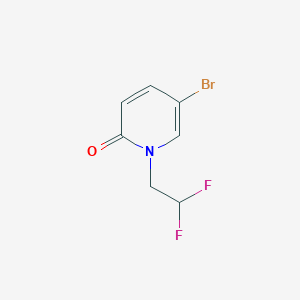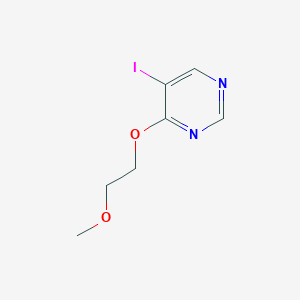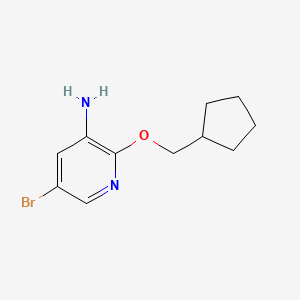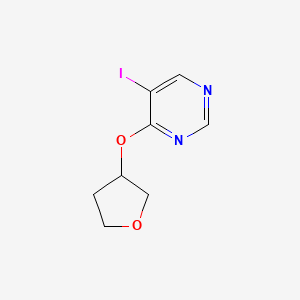
5-Iodo-4-(oxolan-3-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-(oxolan-3-yloxy)pyrimidine is a synthetic organic compound that belongs to the class of iodinated pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(oxolan-3-yloxy)pyrimidine typically involves the iodination of a pyrimidine derivative. A green chemical approach for iodination can be employed, which uses solid iodine and silver nitrate (AgNO3) as an electrophilic iodinating reagent under solvent-free conditions . This method is environmentally friendly, offering high yields and relatively short reaction times.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using similar green chemistry principles to minimize environmental impact. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-4-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
5-Iodo-4-(oxolan-3-yloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleic acid interactions and modifications.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-(oxolan-3-yloxy)pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication, making it useful as an antiviral agent . The compound targets viral DNA polymerase, leading to the production of faulty DNA that cannot replicate effectively.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodouracil: Another iodinated pyrimidine with antiviral properties.
Idoxuridine: A pyrimidine analog used to treat viral eye infections.
5-Bromouracil: A brominated pyrimidine used in mutagenesis studies.
Uniqueness
5-Iodo-4-(oxolan-3-yloxy)pyrimidine is unique due to the presence of the oxolane ring, which can enhance its solubility and reactivity compared to other iodinated pyrimidines
Propiedades
IUPAC Name |
5-iodo-4-(oxolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-7-3-10-5-11-8(7)13-6-1-2-12-4-6/h3,5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLDOBOGAKBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B7936917.png)
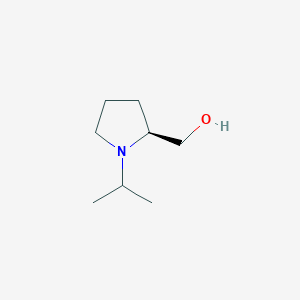
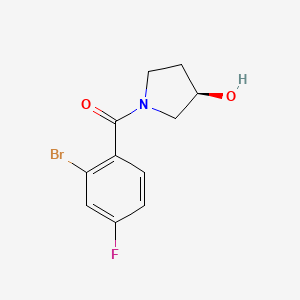
![3-(3-Bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7936936.png)

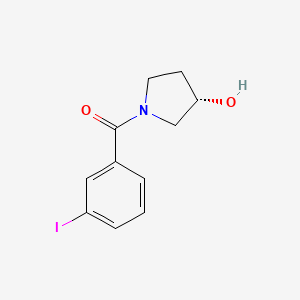
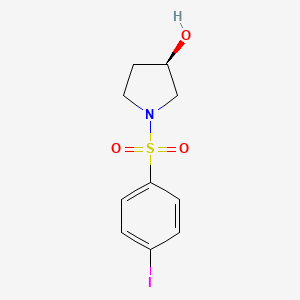
![(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7936965.png)
![3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B7936974.png)
![N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7936987.png)
